![molecular formula C20H22N6O2 B6450207 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640866-44-8](/img/structure/B6450207.png)
2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
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Description
2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is 378.18042397 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
The compound exhibits antiproliferative activity against endothelial and tumor cells. In its ester form (R2 = Et), it inhibits cell proliferation. This property could be valuable in cancer research and drug development .
Thermostable Energetic Materials
The fused-triazole backbone of this compound, specifically 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, shows promise as a building block for constructing very thermally stable energetic materials. These materials could find applications in propellants, explosives, and other high-energy systems .
Anti-Tumor Activity
One derivative of this compound, labeled as 22i, exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. It also possesses superior c-Met kinase inhibition ability at the nanomolar level. This suggests potential applications in cancer therapy .
Electrochemical Synthesis
The compound can be synthesized efficiently via electrochemical methods using commercially available aliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridines. This approach provides a convenient route for obtaining related heterocyclic compounds .
Drug Design and Optimization
Given its unique structure, researchers may explore modifications to enhance its binding affinity to specific targets. The fluorine substitution strategy, as well as replacement of the benzamidine group, could lead to novel drug candidates with improved properties .
properties
IUPAC Name |
(4-ethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-5-3-14(4-6-17)20(27)25-11-15-9-24(10-16(15)12-25)19-8-7-18-22-21-13-26(18)23-19/h3-8,13,15-16H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAZQAFYSWHKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
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